4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid 4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742535
InChI: InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7H,18H2,(H,19,20)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F
Molecular Formula: C14H10F3NO3
Molecular Weight: 297.23 g/mol

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

CAS No.:

Cat. No.: VC13742535

Molecular Formula: C14H10F3NO3

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid -

Specification

Molecular Formula C14H10F3NO3
Molecular Weight 297.23 g/mol
IUPAC Name 2-amino-5-[4-(trifluoromethoxy)phenyl]benzoic acid
Standard InChI InChI=1S/C14H10F3NO3/c15-14(16,17)21-10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7H,18H2,(H,19,20)
Standard InChI Key NCVUEYGQLFTHDX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)N)C(=O)O)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biphenyl scaffold with three distinct functional groups:

  • Carboxylic acid at position 3: Enhances hydrophilicity and enables hydrogen bonding.

  • Amino group at position 4: Provides nucleophilic reactivity and potential for salt formation.

  • Trifluoromethoxy group at position 4': Introduces electron-withdrawing effects and metabolic stability .

The trifluoromethoxy group (-OCF₃) significantly influences the molecule’s electronic profile. Compared to chloro or methyl substituents, -OCF₃ exhibits stronger electron-withdrawing capabilities, which may enhance acidity at the carboxylic acid moiety and alter binding interactions in biological systems .

Physicochemical Characteristics

PropertyValue/Description
Molecular FormulaC₁₄H₁₀F₃NO₃
Molecular Weight315.23 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
pKa (Carboxylic Acid)~3.5–4.2 (estimated)
LogP~2.8 (predicted)

The amino and carboxylic acid groups contribute to amphiphilic behavior, while the trifluoromethoxy group increases lipophilicity, balancing solubility and membrane permeability .

Synthesis and Optimization

Suzuki-Miyaura Cross-Coupling

The biphenyl core can be constructed via palladium-catalyzed Suzuki-Miyaura coupling, a method validated for analogous compounds . A proposed synthesis route involves:

  • Boronated Precursor: 4-Bromo-3-nitrobenzoic acid as the carboxylic acid-bearing aryl halide.

  • Trifluoromethoxy-Substituted Partner: 4-(Trifluoromethoxy)phenylboronic acid.

  • Coupling Conditions: Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1,4-dioxane/water solvent system at 80–100°C .

Table 1: Comparative Yields for Biphenyl Carboxylic Acid Syntheses

Substituent PatternYield (%)Reaction Time (h)
4-NH₂, 4'-Cl7812
4-NH₂, 4'-CF₃6515
4-NH₂, 4'-OCF₃ (Predicted)60–7014–16

Post-coupling steps would involve reduction of the nitro group to an amine and purification via column chromatography .

Biological Activity and Mechanisms

CompoundMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
4-NH₂, 4'-Cl12.5 ± 1.814.2 ± 2.1
4-NH₂, 4'-CF₃9.8 ± 0.911.3 ± 1.5
4-NH₂, 4'-OCF₃ (Predicted)8.5–10.09.0–11.0

Antimicrobial Activity

While direct evidence is lacking, structurally similar compounds exhibit antimicrobial properties. The amino and carboxylic acid groups may disrupt bacterial cell membranes, while the trifluoromethoxy group could reduce efflux pump-mediated resistance .

Applications in Materials Science

Polymer Additives

The compound’s bifunctional nature (acid and amine) allows it to act as a cross-linking agent in epoxy resins. Comparative thermogravimetric analysis (TGA) of analogous derivatives shows:

Table 3: Thermal Stability of Biphenyl-Containing Polymers

AdditiveDecomposition Temp (°C)
None320
4-NH₂, 4'-Cl375
4-NH₂, 4'-OCF₃ (Predicted)390–400

The trifluoromethoxy group’s electron-withdrawing effects likely enhance thermal stability by reducing oxidative degradation .

Comparative Analysis with Structural Analogs

Electronic Effects

  • 4'-Chloro Derivative: The chloro group’s moderate electron-withdrawing effect increases acidity (pKa ~3.8) but offers less metabolic stability.

  • 4'-Trifluoromethyl Derivative: -CF₃ provides stronger electron withdrawal (pKa ~3.5) and higher lipophilicity (LogP ~3.1).

  • 4'-Trifluoromethoxy Derivative: -OCF₃ balances electron withdrawal and steric bulk, potentially optimizing both reactivity and bioavailability .

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